

# An In-depth Technical Guide to the pG106 Backbone

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## Compound of Interest

Compound Name: PG106

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For researchers, scientists, and drug development professionals working with anaerobic bacteria, particularly *Porphyromonas* and *Bacteroides* species, the **pG106** shuttle vector and its derivatives are indispensable tools for genetic manipulation. This guide provides a comprehensive overview of the **pG106** backbone, its core features, experimental protocols for its use, and visualizations of key workflows.

## Core Features of the pG106 Vector Family

The **pG106** series of shuttle vectors are designed for replication and gene expression in both *Escherichia coli* and bacteria of the *Porphyromonas* and *Bacteroides* genera.<sup>[1][2]</sup> These vectors are built upon the backbones of pUC19 and pYH420, a cryptic plasmid originally isolated from *Porphyromonas asaccharolytica*.<sup>[1]</sup> This construction allows for the convenient use of *E. coli* for cloning and plasmid propagation before introduction into the target anaerobic host.

Quantitative data for common **pG106** variants are summarized in the table below for easy comparison. The primary publication by Jones et al. (2020) describes the construction and characterization of **pG106** and pG108, while Addgene provides information on commercially available variants like **pG106-KA** and **pG106K**.<sup>[1][3][4]</sup> The discrepancy in backbone size likely reflects the specific combination of elements in each variant.

| Feature                 | pG106-KA  | pG106K   | pG106 (NovoPro)                     |
|-------------------------|---|--|-------------------------------------|
| Backbone Size (bp)      | 12,948[3]   | Not Specified                                  | 9,278                               |
| Vector Type             | Bacterial Expression;<br>Shuttle vector[3]                | Shuttle vector                                 | Not Specified                       |
| Backbone Components     | pUC19 and<br>pYH420[3]                                    | pUC19 and<br>pYH420[4]                         | Not Specified                       |
| Bacterial Resistance    | Ampicillin, Kanamycin,<br>Erythromycin,<br>Clindamycin[3] | Kanamycin,<br>Erythromycin (ErmF<br>marker)[4] | Erythromycin (ermF)                 |
| Growth Strain (E. coli) | NEB Stable[3]   | DH5alpha[4]                                    | Not Specified                       |
| Copy Number             | Low Copy[3][4]  | Low Copy[4]                                    | Not Specified                       |
| Key Genetic Elements    | ErmF, ErmAM, Kan,<br>Amp selection<br>markers[3]          | ErmF, Kan selection<br>marker[4]               | repB, mob, ermF, oriT,<br>ColE1 ori |

## Key Genetic Elements of the pG106 Backbone

The functionality of the **pG106** vector is derived from its key genetic elements. A diagram of the **pG106** backbone is presented below, illustrating the arrangement of these components.



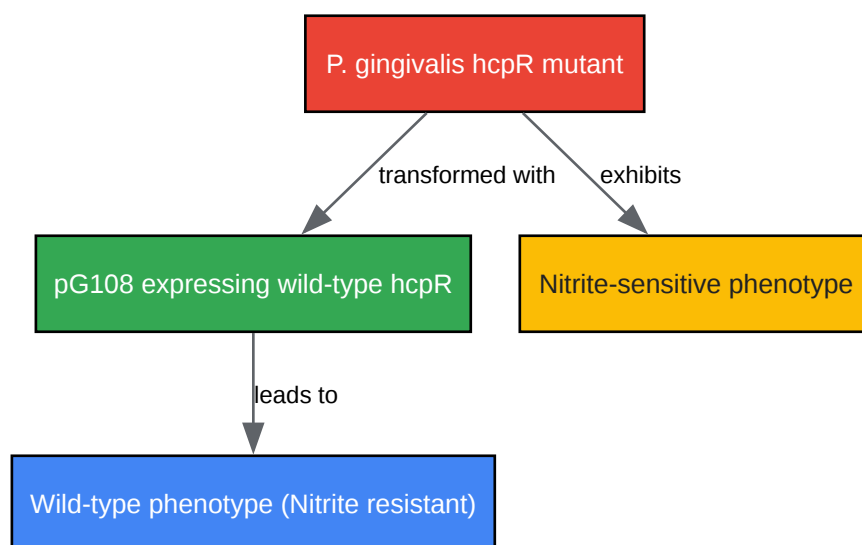
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Caption: Genetic map of the **pG106** shuttle vector backbone.



expression of wild-type HcpR from the pG108 vector.[1] This demonstrates the utility of the **pG106** backbone for functional complementation assays.

The logical relationship of this complementation experiment is depicted below.



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Caption: Logical flow of the hcpR complementation study.

## Gene Expression Studies

The **pG106** backbone is also suitable for gene expression studies. In one such application, the ahpC promoter was cloned into the pG108 vector to drive the expression of a green fluorescent reporter gene (P-glow BS2) in *B. theta*taomicronn.[1] This allowed for the monitoring of gene expression from the ahpC promoter.

This guide provides a foundational understanding of the **pG106** backbone for researchers venturing into the genetic manipulation of Porphyromonas and Bacteroides. The versatility of this shuttle vector system opens up numerous possibilities for studying gene function, regulation, and pathogenesis in these important anaerobic bacteria.

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## References

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